Veledimex S enantiomer acts by blocking the interaction between peptides and voltage-gated potassium channels. These channels are essential for regulating electrical signaling in neurons and other excitable cells. By inhibiting their activation, Veledimex S enantiomer can alter cellular excitability and influence various physiological processes [].
Due to its ability to modulate potassium channel activity, Veledimex S enantiomer is a valuable tool for researchers investigating various areas:
Veledimex S enantiomer is a specific stereoisomer of veledimex, a small molecule classified as a diacylhydrazine. It is known for its role in controlling gene expression through its interaction with specific transcription factors. The chemical formula for Veledimex S enantiomer is C27H38N2O3, and it has a CAS number of 1093131-03-3. This compound is particularly noted for its oral bioavailability and selective activity, making it a subject of interest in pharmacological research and therapeutic applications .
The chemical behavior of Veledimex S enantiomer involves various reactions typical of diacylhydrazines. These include:
These reactions are crucial for understanding its metabolic pathways and potential degradation products in biological systems .
Veledimex S enantiomer exhibits significant biological activity, primarily through its ability to modulate gene expression. It acts as an agonist for certain nuclear receptors, influencing various cellular processes such as:
The synthesis of Veledimex S enantiomer typically involves multi-step organic synthesis techniques. Key methods include:
These methods ensure a high yield of the desired enantiomer while minimizing the formation of undesired by-products .
Veledimex S enantiomer has several notable applications, particularly in research and therapeutic contexts:
Studies examining the interactions of Veledimex S enantiomer with various biological targets have revealed:
Several compounds share structural or functional similarities with Veledimex S enantiomer. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Veledimex (R enantiomer) | Diacylhydrazine | Opposite stereochemistry; different biological activity |
| Dexamethasone | Corticosteroid | Anti-inflammatory properties; different mechanism |
| Thalidomide | Immunomodulatory agent | Known for teratogenic effects; also modulates immune response |
| Prednisone | Corticosteroid | Used in inflammatory conditions; different receptor affinity |
Veledimex S enantiomer stands out due to its selective action on gene expression and its specific interaction profile with nuclear receptors, differentiating it from other similar compounds that may have broader or less targeted effects .
Veledimex S enantiomer exhibits species-dependent oral bioavailability characteristics that demonstrate significant interspecies variation in absorption and first-pass metabolism [1] [2]. Preclinical studies across multiple species reveal distinct bioavailability patterns that inform clinical development strategies and dosing considerations.
In rodent models, veledimex demonstrates moderate oral bioavailability with approximately 56% absorption following single oral administration in mice [1] [2]. This moderate bioavailability profile suggests efficient gastrointestinal absorption with manageable first-pass hepatic metabolism in the murine system. The relatively high bioavailability in mice provides favorable pharmacokinetic characteristics for preclinical efficacy studies and mechanistic investigations.
Cynomolgus monkey studies reveal substantially reduced oral bioavailability, with values reaching up to 17.4% following single oral administration [1] [2]. This marked reduction in bioavailability compared to mice indicates species-specific differences in absorption, distribution, metabolism, and elimination processes. The lower bioavailability in non-human primates suggests enhanced first-pass metabolism or reduced absorption efficiency, which may be attributed to differences in gastrointestinal physiology or hepatic metabolic capacity.
Human pharmacokinetic studies demonstrate dose-proportional increases in plasma exposure following both single and multiple oral administrations [3]. Clinical investigations indicate that veledimex plasma exposure increases with increasing dose in healthy human subjects, with no apparent sex-related differences in pharmacokinetic parameters [3]. The compound exhibits minimal plasma accumulation after once-daily oral administration for 14 days, with steady-state concentrations achieved after five daily doses [3]. Food consumption prior to veledimex administration significantly enhances absorption, resulting in increased systemic exposure to both the parent compound and its major circulating metabolites [3].
| Species | Oral Bioavailability (%) | Route | Notes |
|---|---|---|---|
| Mouse | ~56 | Single oral dose | Moderate bioavailability |
| Cynomolgus Monkey | ~17.4 | Single oral dose | Low bioavailability |
| Human | Not specifically reported | Single and multiple oral doses | Dose-proportional increase in exposure |
Veledimex S enantiomer demonstrates exceptional blood-brain barrier penetration capabilities, representing a critical pharmacokinetic advantage for central nervous system applications [1] [2]. The compound's ability to cross the blood-brain barrier has been extensively characterized in both preclinical models and clinical settings, revealing unique tissue distribution patterns and tumor-selective accumulation properties.
Preclinical studies utilizing naive GL-261 mouse models confirm that veledimex successfully crosses the blood-brain barrier under normal physiological conditions [1] [2]. This baseline penetration establishes the compound's inherent capacity to access central nervous system tissues, which is essential for therapeutic applications targeting brain pathology. The blood-brain barrier permeability demonstrates the compound's favorable physicochemical properties that facilitate transcellular transport mechanisms.
Orthotopic GL-261 tumor-bearing mice exhibit dramatically enhanced brain tissue penetration, with approximately six-fold increased veledimex levels compared to normal brain tissue [1] [2]. This tumor-selective accumulation suggests that pathological conditions, particularly brain tumors, may enhance blood-brain barrier permeability through mechanisms such as disrupted tight junctions, increased vascular permeability, or altered transport systems. The enhanced penetration in tumor-bearing animals provides a significant therapeutic advantage for targeted therapy applications.
Clinical studies in human glioblastoma patients demonstrate successful blood-brain barrier penetration with established dose-response relationships between veledimex administration and brain tissue concentrations [4]. Pharmacokinetic analyses reveal effective brain tumor tissue penetration with measurable drug concentrations that correlate with dose escalation [4]. The clinical validation of blood-brain barrier penetration confirms the translational relevance of preclinical findings and supports the therapeutic potential for central nervous system applications.
| Model | Brain Penetration | Brain Tissue Level Enhancement | Clinical Relevance |
|---|---|---|---|
| Naive GL-261 mice | Crosses BBB | Baseline | Proof of concept |
| Orthotopic GL-261 mice (tumor-bearing) | Crosses BBB | ~6-fold increase vs normal mice | Tumor enhances brain penetration |
| Human glioblastoma patients | Crosses BBB | Dose-response relationship demonstrated | Therapeutic concentrations achieved |
Veledimex S enantiomer functions as both a moderate substrate and inhibitor of cytochrome P450 3A4 and 3A5 enzymes, creating a complex metabolic profile with significant implications for drug-drug interactions [1] [5] [6]. The dual role as substrate and inhibitor establishes important pharmacokinetic considerations for clinical applications and combination therapy strategies.
As a moderate substrate for CYP3A4/5, veledimex undergoes hepatic metabolism through these primary drug-metabolizing enzymes [1] [5] [6]. The substrate relationship indicates that veledimex plasma concentrations and systemic exposure can be significantly affected by CYP3A4/5 inhibitors or inducers. Strong CYP3A4 inhibitors may increase veledimex exposure and potentially enhance therapeutic effects or adverse reactions, while CYP3A4 inducers may reduce systemic exposure and compromise therapeutic efficacy.
The moderate inhibitory activity of veledimex toward CYP3A4/5 creates potential for clinically significant drug-drug interactions when co-administered with other CYP3A4/5 substrates [1] [5] [6]. This inhibition may result in increased plasma concentrations of co-administered medications that rely on CYP3A4/5 for metabolism, necessitating careful consideration of combination therapy regimens and potential dose adjustments.
Clinical pharmacokinetic studies demonstrate that veledimex metabolism involves multiple pathways, with CYP3A4/5 representing the predominant metabolic route [3]. The formation of major circulating metabolites occurs through CYP3A4/5-mediated biotransformation, contributing to the overall pharmacokinetic profile and elimination characteristics [3]. Food effects on veledimex pharmacokinetics may partly involve alterations in CYP3A4/5 activity or substrate presentation to hepatic enzymes [3].
| Interaction Type | CYP3A4 | CYP3A5 |
|---|---|---|
| Substrate | Moderate substrate | Moderate substrate |
| Inhibitor | Moderate inhibitor | Moderate inhibitor |
| Metabolic Pathway | Primary metabolic enzyme | Secondary metabolic enzyme |
| Clinical Significance | Drug-drug interaction potential | Genetic polymorphism effects |
Veledimex S enantiomer exhibits distinctive tissue distribution characteristics with preferential accumulation in target tissues, particularly demonstrating enhanced penetration efficiency in tumor environments [1] [2] [4]. The compound's distribution profile reflects favorable pharmacokinetic properties that support therapeutic targeting while maintaining appropriate systemic exposure levels.
Pharmacokinetic parameters reveal high volume of distribution values across species, indicating extensive tissue penetration beyond plasma compartments [1] [2]. In mice, the volume of distribution reaches 20,271 mL/kg, while cynomolgus monkeys demonstrate 9,180 mL/kg [1] [2]. These elevated distribution volumes suggest significant tissue binding and accumulation, supporting the compound's ability to reach target tissues effectively.
Plasma clearance rates demonstrate species-specific variation, with mice exhibiting 1,399 mL/h/kg and cynomolgus monkeys showing 1,170 mL/h/kg clearance values [1] [2]. The relatively low plasma clearance combined with high distribution volumes contributes to extended terminal half-lives of approximately 10 hours in mice and 30 hours in monkeys [1] [2]. These pharmacokinetic characteristics support once-daily dosing regimens and sustained tissue exposure.
Tumor penetration efficiency represents a critical advantage of veledimex S enantiomer, with demonstrated dose-dependent accumulation in tumor tissues [1] [2] [4]. Clinical studies reveal successful tumor tissue penetration with measurable drug concentrations that correlate with administered doses [4]. The enhanced tumor penetration may result from increased vascular permeability, disrupted tissue barriers, or altered transport mechanisms within tumor microenvironments. This selective accumulation provides therapeutic advantages for targeted cancer applications while potentially reducing systemic toxicity.
| Tissue/Organ | Penetration Efficiency | Fold Enhancement | Clinical Relevance |
|---|---|---|---|
| Brain (normal) | Moderate | 1x (baseline) | CNS access confirmed |
| Brain (tumor) | High | 6x vs normal brain | Tumor-selective accumulation |
| Tumor tissue | High | Dose-dependent | Therapeutic targeting |
| Plasma | Reference | Dose-proportional | Systemic exposure |
| Parameter | Mouse | Cynomolgus Monkey | Human |
|---|---|---|---|
| Plasma Clearance (mL/h/kg) | 1399 | 1170 | Not reported |
| Volume of Distribution (mL/kg) | 20271 | 9180 | Not reported |
| Terminal Half-life (hours) | ~10 | ~30 | Not reported |